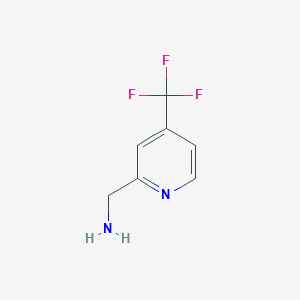

(4-(Trifluoromethyl)pyridin-2-yl)methanamine

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted pyridine derivatives. The official IUPAC name for this compound is [4-(trifluoromethyl)pyridin-2-yl]methanamine, which precisely describes the structural arrangement of functional groups within the molecule. The compound is uniquely identified by its Chemical Abstracts Service registry number 872577-05-4, which serves as an unambiguous identifier in chemical databases and literature. Additional systematic identifiers include the PubChem compound identifier 3682810 and the DSSTox substance identifier DTXSID70394988, which facilitate cross-referencing across multiple chemical information systems.

The molecular formula C7H7F3N2 indicates the presence of seven carbon atoms, seven hydrogen atoms, three fluorine atoms, and two nitrogen atoms, with a calculated molecular weight of 176.14 grams per mole. The Simplified Molecular Input Line Entry System representation C1=CN=C(C=C1C(F)(F)F)CN provides a linear notation that unambiguously describes the connectivity pattern within the molecule. The International Chemical Identifier string InChI=1S/C7H7F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H,4,11H2 further confirms the structural arrangement and enables computational analysis of the compound.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the planar aromatic pyridine ring system, which serves as the central structural framework. The pyridine ring adopts a planar configuration consistent with aromatic stabilization, with bond angles approximating 120 degrees around the aromatic carbon and nitrogen centers. The trifluoromethyl group at the 4-position introduces significant steric and electronic perturbations to the ring system, with the carbon-fluorine bonds oriented in a tetrahedral arrangement around the central carbon atom. The methanamine substituent at the 2-position provides conformational flexibility through rotation around the carbon-carbon bond connecting the methylene group to the aromatic ring.

Three-dimensional conformational analysis reveals that the compound can adopt multiple low-energy conformations, primarily differing in the orientation of the methanamine side chain relative to the pyridine ring plane. The preferred conformations are influenced by intramolecular interactions, including potential hydrogen bonding between the amino group and the pyridine nitrogen, as well as electrostatic interactions with the electronegative fluorine atoms of the trifluoromethyl group. Computational studies suggest that the most stable conformations involve the amino group positioned to minimize steric interactions with the bulky trifluoromethyl substituent while maximizing favorable electrostatic interactions.

The trifluoromethyl group significantly influences the overall molecular dipole moment due to the high electronegativity of fluorine atoms and the tetrahedral geometry of the carbon-fluorine bonds. This electronic distribution creates regions of partial positive and negative charge that affect intermolecular interactions and solubility properties. The presence of both electron-withdrawing and electron-donating groups within the same molecule creates an interesting electronic balance that influences reactivity patterns and binding affinities in various chemical environments.

Electronic Structure and Resonance Stabilization Effects

The electronic structure of this compound is characterized by significant polarization effects resulting from the presence of the strongly electron-withdrawing trifluoromethyl group. The trifluoromethyl substituent exhibits a Hammett sigma para constant of 0.54, indicating its substantial electron-withdrawing capability and its effect on the electronic distribution within the aromatic ring system. This electron withdrawal significantly decreases the electron density at the pyridine ring carbons, particularly affecting positions ortho and para to the trifluoromethyl group, which correspondingly influences the basicity of the pyridine nitrogen.

The resonance stabilization within the pyridine ring is modified by the trifluoromethyl substitution, with electron density being drawn away from the aromatic system toward the highly electronegative fluorine atoms. This effect is quantified by the inductive sigma constant of 0.42 for the trifluoromethyl group, demonstrating its strong inductive electron-withdrawing effect. The electron deficiency created in the aromatic ring enhances the electrophilic character of the pyridine system, making it more susceptible to nucleophilic attack while simultaneously reducing its nucleophilic reactivity.

The amino group at the methanamine position provides electron density to the aromatic system through resonance donation, creating a push-pull electronic system where electron density flows from the amino group toward the electron-withdrawing trifluoromethyl substituent. This electronic asymmetry results in a significant molecular dipole moment and influences the compound's chemical reactivity patterns. The electron-donating amino group partially compensates for the electron withdrawal by the trifluoromethyl group, creating regions of varying electron density that can be exploited in selective chemical transformations.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the amino nitrogen and adjacent carbon atoms, while the lowest unoccupied molecular orbital shows significant density on the pyridine ring carbons adjacent to the trifluoromethyl group. This orbital distribution pattern explains the observed reactivity preferences and provides insight into potential reaction mechanisms involving this compound as either a nucleophile or electrophile.

Comparative Analysis with Structural Analogues

Structural comparison with 2-(aminomethyl)pyridine, the non-fluorinated analogue, reveals significant differences in electronic properties and molecular behavior. The parent compound 2-(aminomethyl)pyridine has a molecular weight of 108.14 grams per mole and exhibits a dipole moment of 2.30 Debye, compared to the substantially altered electronic profile of the trifluoromethyl derivative. The melting point of 2-(aminomethyl)pyridine at -20 degrees Celsius contrasts with the liquid state behavior of the trifluoromethyl analogue, indicating significant changes in intermolecular interactions due to fluorine substitution.

The physical properties of related fluorinated pyridine derivatives provide additional context for understanding the unique characteristics of this compound. For instance, 4-(Trifluoromethyl)-2-pyridone, a structurally related compound, exhibits a melting point of 158 degrees Celsius and exists as a white powder, demonstrating the profound influence of functional group positioning on physical properties. The hydroxyl group in the pyridone analogue enables hydrogen bonding interactions that are absent in the methanamine derivative, resulting in different crystalline packing arrangements and thermal stability profiles.

Comparative analysis with 4-amino-2-(trifluoromethyl)pyridine reveals the positional effects of functional group placement on molecular properties and reactivity patterns. This regioisomer contains the same functional groups but in different positions, resulting in altered electronic distribution and steric interactions. The amino group directly attached to the aromatic ring in this analogue participates in different resonance interactions compared to the aliphatic amino group in this compound, leading to distinct chemical behavior and synthetic utility.

The electronic effects of trifluoromethyl substitution are consistently observed across this series of compounds, with electron withdrawal from the aromatic system being a common feature that influences both physical properties and chemical reactivity. The positioning of the electron-withdrawing group relative to other functional groups determines the magnitude and direction of these electronic effects, ultimately controlling the compound's behavior in various chemical environments and applications.

Eigenschaften

IUPAC Name |

[4-(trifluoromethyl)pyridin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGMLLBMNDWLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394988 | |

| Record name | (4-(trifluoromethyl)pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872577-05-4 | |

| Record name | (4-(trifluoromethyl)pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(trifluoromethyl)pyridin-2-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes Overview

The preparation of (4-(Trifluoromethyl)pyridin-2-yl)methanamine generally involves:

- Formation of a trifluoromethyl-substituted pyridinone or pyridine intermediate.

- Functional group transformations to introduce the methanamine moiety at the 2-position.

- Use of condensation, cyclization, and reduction or amination steps.

Method Based on Cyclization of Condensation Products (From Patent Literature)

One well-documented method involves the synthesis of 4-trifluoromethyl-2(1H)-pyridinone intermediates through condensation and cyclization steps, which can then be converted to the amine derivative.

- Condensation of appropriate starting materials in polar aprotic solvents (e.g., formamide, dimethylformamide) with catalytic alkoxide at 25–40 °C for 1–16 hours.

- Cyclization of intermediate amides by addition of protic acids such as acetic acid or aqueous hydrochloric acid to neutralize the base and promote ring closure.

- Isolation of 4-trifluoromethyl-2(1H)-pyridinone by distillation and standard purification.

- Conversion of lactone intermediates to the amine by reaction with ammonia (anhydrous or aqueous) at low temperatures (0 to 10 °C for aqueous ammonia or −41 °C for anhydrous ammonia).

Reaction conditions and notes:

| Step | Conditions | Notes |

|---|---|---|

| Condensation | 25–40 °C, 1–16 h, polar aprotic solvent | Use of formamide or similar solvents; catalytic methoxide |

| Cyclization | Addition of acetic acid or HCl | Acid neutralizes base; promotes ring closure |

| Lactone formation | Reflux with strong mineral acid (H2SO4 preferred) | Two-phase distillation to isolate lactone intermediate |

| Amination | Reaction with ammonia at 0–10 °C (aqueous) or −41 °C (anhydrous) | Excess ammonia preferred; low temperature to control reaction |

This method is scalable and allows isolation of intermediates without full purification before the next step, improving efficiency.

Synthesis via Nitrile Intermediate and Reductive Amination (From Peer-Reviewed Literature)

A practical and scalable synthesis of related fluorinated pyridin-2-amines, including trifluoromethyl derivatives, has been reported using nitrile intermediates followed by reductive amination:

- Starting from a nitrile precursor such as (E)-3-(trifluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile dissolved in acetic acid.

- Addition of methoxylamine hydrochloride to form oxime intermediates at 50 °C.

- Subsequent treatment with hydrobromic acid in acetic acid at elevated temperature (90 °C) to promote cyclization.

- Reduction step with zinc under nitrogen atmosphere at room temperature to convert intermediates to the amine.

- Final basification with ammonium hydroxide to precipitate the target amine.

- Extraction and purification via organic solvents (dichloromethane, heptane) and drying.

- Laboratory scale: 72% yield of the amine as a light brownish solid.

- Large scale (kilogram quantities): 60% yield with consistent purity.

Reaction conditions and notes:

| Step | Conditions | Notes |

|---|---|---|

| Oxime formation | 50 °C, 7 h, acetic acid solvent | Methoxylamine hydrochloride used in excess |

| Cyclization | 90 °C, 12–15 h, hydrobromic acid in acetic acid | Promotes ring closure and rearrangement |

| Reduction | Room temp, zinc, nitrogen atmosphere | Converts intermediate to amine |

| Basification and isolation | Addition of NH4OH, precipitation | Extraction with dichloromethane; solvent switch to heptane |

This synthetic route avoids harsh fluorinating agents and sealed vessels, making it practical for scale-up and industrial application.

Comparative Analysis of Preparation Methods

| Feature | Cyclization of Condensation Products (Patent) | Nitrile Intermediate and Reductive Amination (ACS) |

|---|---|---|

| Starting materials | Mixture of condensation products, formamide | Nitrile precursor with trifluoromethyl group |

| Key reagents | Methoxide catalyst, acetic acid, ammonia | Methoxylamine hydrochloride, hydrobromic acid, zinc, NH4OH |

| Reaction temperature range | 25–150 °C depending on step | 50–90 °C for cyclization; room temp for reduction |

| Solvents | Polar aprotic solvents (formamide, DMF, etc.) | Acetic acid, dichloromethane, heptane |

| Scalability | Demonstrated with standard procedures | Demonstrated on multi-kilogram scale |

| Yield | Not explicitly stated for final amine | 60–72% yield reported |

| Advantages | Direct cyclization, acid-mediated lactone formation | Avoids harsh fluorinating agents, practical for scale-up |

| Limitations | Requires strong acids and careful temperature control | Multiple steps, use of zinc and careful handling of reagents |

Summary of Research Findings

- The preparation of this compound involves multi-step synthesis, often starting from condensation products or nitrile intermediates.

- Acid-mediated cyclization and lactone intermediates are key in one approach, followed by amination with ammonia.

- An alternative practical route uses oxime formation and reduction from nitrile precursors, with scalable and economical conditions.

- Both methods require careful control of temperature and reagent stoichiometry to optimize yield and purity.

- The nitrile-based method is advantageous for industrial scale due to avoidance of harsh fluorinating agents and sealed vessels.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Trifluoromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl

Biologische Aktivität

The compound (4-(Trifluoromethyl)pyridin-2-yl)methanamine is a pyridine derivative notable for its trifluoromethyl group, which enhances its biological activity. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group at the 4-position and an amine group at the 2-position. This configuration contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of pyridine have been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus . The presence of the trifluoromethyl group enhances lipophilicity, improving membrane permeability and facilitating cellular uptake.

Anticancer Activity

Studies have demonstrated that this compound and its derivatives can induce apoptosis in cancer cells. For example, compounds with similar structural features have been evaluated for their ability to disrupt microtubule polymerization, leading to mitotic arrest in cancer cell lines . The introduction of the trifluoromethyl group has been linked to increased cytotoxicity compared to non-fluorinated analogs.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting tumor growth and survival .

- Receptor Binding : It interacts with various receptors, including those involved in pain signaling pathways, such as TRPV1, suggesting potential applications in pain management .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Study 2: Anticancer Properties

In another investigation, derivatives of this compound were tested for their cytotoxic effects on glioblastoma multiforme (GBM) cells. The study found that certain trifluoromethyl-substituted compounds induced significant cell death at concentrations as low as 0.6 µM, highlighting their potential as anticancer agents .

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group | Antimicrobial, Anticancer |

| 4-Chloro-5-(trifluoromethyl)pyridin-2-ylmethanamine | Chlorine instead of amine | Anticancer |

| 4-Bromo-5-(trifluoromethyl)pyridin-2-ylmethanamine | Bromine instead of chlorine | Enzyme inhibition |

Applications

- Pharmaceutical Development : The compound serves as an important intermediate in synthesizing drugs targeting neurological disorders due to its enhanced biological activity.

- Agricultural Chemistry : Utilized in formulating agrochemicals for pest control, benefiting from increased stability and efficacy imparted by the trifluoromethyl group .

- Material Science : Employed in creating advanced materials with improved durability and resistance to environmental factors.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, enhancing their efficacy and stability. It has been involved in the development of several FDA-approved drugs that incorporate trifluoromethyl groups as a part of their pharmacophores .

Notable Case Studies:

- Ubrogepant : This drug, used for treating migraines, incorporates a trifluoromethyl group that contributes to its effectiveness .

- Alpelisib : Another drug featuring this moiety, which has shown promise in cancer treatment .

Agricultural Chemistry

In agricultural applications, (4-(Trifluoromethyl)pyridin-2-yl)methanamine is utilized in formulating agrochemicals. The compound enhances the stability and efficacy of active ingredients in pesticides and herbicides. Its role is particularly significant in developing products that combat pests while ensuring safety for human populations against diseases transmitted by insects like mosquitoes .

Key Applications:

- Pesticides : The compound is integral in synthesizing effective pest control agents.

- Fungicides : For instance, fluazinam, a potent fungicide derived from trifluoromethyl-pyridine derivatives, demonstrates higher efficacy compared to traditional compounds .

Material Science

In material science, this compound is employed to create advanced materials such as polymers and coatings. The incorporation of this compound can enhance the durability and resistance of materials to environmental factors, making it valuable in various industrial applications .

Biochemical Research

Researchers utilize this compound extensively in biochemical studies related to enzyme inhibition and receptor binding. Its unique structural features allow for detailed investigations into various biochemical pathways and therapeutic targets .

Research Insights:

- Studies have shown that compounds containing the trifluoromethyl group can significantly alter enzyme activity and interaction with receptors, providing insights into potential therapeutic mechanisms .

Summary Table of Applications

| Field | Application | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Development | Drug synthesis targeting neurological disorders | Ubrogepant, Alpelisib |

| Agricultural Chemistry | Formulation of pesticides and herbicides | Fluazinam |

| Material Science | Creation of durable polymers and coatings | Advanced coatings for industrial applications |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Investigations into therapeutic pathways |

Vergleich Mit ähnlichen Verbindungen

The structural and functional properties of (4-(Trifluoromethyl)pyridin-2-yl)methanamine are best contextualized by comparing it with analogs, positional isomers, and derivatives. Below is a detailed analysis supported by experimental data and research findings.

Positional Isomers and Trifluoromethyl Derivatives

Key Findings :

- Positional Isomerism : Moving the –CF₃ group from the 4- to 5-position on the pyridine ring (e.g., 164341-39-3 vs. 936841-69-9) alters electronic density, affecting binding to targets like riboswitches or kinases .

- Substituent Effects : Chlorine substitution (e.g., ND-9902) increases steric bulk and electronegativity, enhancing target selectivity in antimicrobial agents .

Salt Forms and Stability

Key Findings :

- Hydrochloride salts (e.g., 1005515-26-3) exhibit improved aqueous solubility, facilitating use in biological assays .

- Brominated analogs (e.g., 1416768-36-9) require amber packaging due to photosensitivity, unlike the parent compound .

Complex Derivatives in Drug Discovery

Key Findings :

- Incorporating This compound into piperazine-containing scaffolds (e.g., ND-11543) enhances antitubercular potency .

- The trifluoromethyl pyridine moiety improves target engagement in kinase inhibitors due to its hydrophobic interactions .

Comparison with Non-Pyridine Analogs

Key Findings :

Q & A

Q. Why do some studies report low cytotoxicity while others note toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.